2-Benzoylfluorene

Overview

Description

Synthesis Analysis

The most common method for the synthesis of 2-Benzoylfluorene involves the Friedel-Crafts acylation reaction between fluorene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include palladium-catalyzed cross-coupling reactions and photochemical reactions.Molecular Structure Analysis

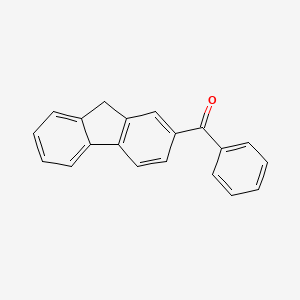

The molecular formula of this compound is C20H14O . It has a low HOMO (highest occupied molecular orbital) and high LUMO (lowest unoccupied molecular orbital) energy levels, which make it useful for organic light-emitting diodes (OLEDs) and other optoelectronic applications.Mechanism of Action

Target of Action

Benzophenone, indole, and benzimidazole moieties, which are structurally similar to 2-benzoylfluorene, have been recognized as important frameworks in the discovery of innovative drugs . These compounds have been associated with antimicrobial activity , suggesting that this compound may also interact with microbial targets.

Mode of Action

For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown antimicrobial activity . The interaction of these compounds with their targets could lead to changes in cellular processes, potentially inhibiting microbial growth.

Biochemical Pathways

For example, benzophenone and benzimidazole moieties have been implicated in the development of new antibacterial agents

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Similar compounds have been associated with antimicrobial activity . This suggests that this compound might also exhibit antimicrobial effects, potentially by disrupting microbial cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound.

Advantages and Limitations for Lab Experiments

2-Benzoylfluorene is a relatively inexpensive and readily available compound, making it an ideal starting material for a variety of lab experiments. It is also relatively stable, allowing for the synthesis of a variety of products with minimal degradation. However, it is important to note that this compound is a potentially hazardous material and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-benzoylfluorene. These include further investigation into its anti-inflammatory and antioxidant activities, as well as its potential use in the development of new drugs. In addition, further research could be conducted into its ability to inhibit the growth of certain cancer cell lines and its potential protective effect on the liver. Finally, further research could be conducted into its potential use as a solvent in the extraction of natural products, such as essential oils.

Synthesis Methods

2-Benzoylfluorene can be synthesized in a number of ways. The most commonly used method is via Friedel-Crafts acylation of anisole. This method involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid, such as aluminum chloride. The reaction produces this compound as the major product, along with other minor products.

Scientific Research Applications

2-Benzoylfluorene has been used in a wide range of scientific research applications, including organic synthesis, drug development, and analytical chemistry. It has been used as a starting material in the synthesis of other benzoyl derivatives, such as benzoyl chloride and benzoyl peroxide. It has also been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antibiotics, antimalarials, and anticancer drugs. In addition, this compound has been used as a solvent in the extraction of natural products, such as essential oils.

properties

IUPAC Name |

9H-fluoren-2-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-20(14-6-2-1-3-7-14)16-10-11-19-17(13-16)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTOUHCXGZGKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166475 | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15860-31-8 | |

| Record name | 2-Benzoylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15860-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)

![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)